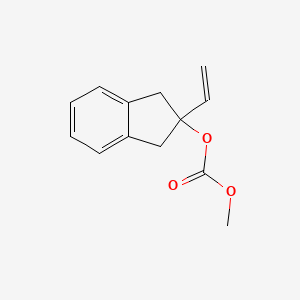

Carbonic acid methyl ester 2-vinyl-indan-2-yl ester

Description

Properties

IUPAC Name |

(2-ethenyl-1,3-dihydroinden-2-yl) methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h3-7H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZITQDFZLMNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1(CC2=CC=CC=C2C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of carbonic acid methyl ester 2-vinyl-indan-2-yl ester typically involves esterification reactions. One common method is the Fischer esterification, which involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Another method includes the acylation of alcohols with acid halides or acid anhydrides . Industrial production methods often utilize these esterification reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Carbonic acid methyl ester 2-vinyl-indan-2-yl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Carbonic acid methyl ester 2-vinyl-indan-2-yl ester serves as a building block in organic synthesis. It is utilized in creating more complex organic molecules and can act as a reagent in various chemical reactions.

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Derivatives have shown effectiveness against pathogens like Candida albicans and Escherichia coli, indicating potential for developing antimicrobial agents.

- Antioxidant Properties : The compound may act as an antioxidant, which is crucial for therapeutic agents aimed at reducing oxidative stress in cells.

- Cytotoxicity Studies : In vitro studies have demonstrated moderate cytotoxicity against cancer cell lines, such as liver (WRL-68) and breast (MCF-7) cancer cells, suggesting anticancer potential.

Medicinal Chemistry

Research is ongoing to explore the therapeutic applications of this compound. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in oncology and infectious diseases .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various derivatives of carbonic acid methyl ester against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on both bacterial and fungal strains, supporting further exploration for pharmaceutical applications.

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound showed that it could effectively scavenge free radicals in vitro. This property is promising for developing agents that combat oxidative stress-related diseases.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro experiments assessing the cytotoxic effects on cancer cell lines revealed that derivatives of carbonic acid methyl ester exhibited varying degrees of cytotoxicity. For instance, one derivative demonstrated a 50% inhibition concentration (IC50) value comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of carbonic acid methyl ester 2-vinyl-indan-2-yl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Carbonic Acid Monomethyl Ester (CAME): CAME (carbonic acid monomethyl ester) is a hemiester with one methyl and one hydroxyl group . Unlike the target compound, CAME lacks complex substituents, making it more water-soluble but less thermally stable.

Carbonic Acid, Methyl Ester, Ester with Salicylic Acid :

This derivative (CAS 14216-34-3) incorporates a salicylic acid moiety, enabling anti-inflammatory or chelating properties . The target compound’s 2-vinyl-indan group, in contrast, could favor applications in materials science due to its rigid, aromatic backbone.- The target compound’s vinyl-indan group offers similar conjugation but with a fused bicyclic system, possibly improving thermal resistance.

Table 1: Structural Comparison of Carbonic Acid Esters

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Carbonic acid methyl ester 2-vinyl-indan-2-yl ester | 2-vinyl-indan, methyl ester | N/A | Bicyclic, conjugated system |

| Carbonic acid monomethyl ester (CAME) | Methyl, hydroxyl | 94.05 | Water-soluble, labile |

| Methyl salicylic carbonate | Salicylic acid, methyl ester | 196.16 | Chelating, anti-inflammatory |

| (2E)-1,3-Diphenyl-2-propenyl ethyl ester | Diphenyl propenyl, ethyl ester | 282.33 | UV-active, conjugated diene |

Physical and Spectroscopic Properties

Spectroscopy :

- CAME’s IR spectra show distinct O–H and C=O stretches at 3140–2740 cm⁻¹ and 1715 cm⁻¹, respectively . The target compound’s spectra would lack O–H bands but display C=C stretches (~1620 cm⁻¹) from the vinyl group.

- NMR data for methyl indole-2-acetate (δ 3.86 ppm for OCH₃) suggests the target compound’s methyl ester protons would resonate similarly, while vinyl protons (δ 5–6 ppm) and indan aromatic protons (δ 7–8 ppm) would dominate its spectrum.

- Thermal Stability: FAMEs like methyl tetradecanoate degrade at ~250°C , whereas the target compound’s aromatic indan core may increase thermal stability, akin to diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) .

Biological Activity

Carbonic acid methyl ester 2-vinyl-indan-2-yl ester (CAS Number: 1446488-24-9) is a compound that has garnered attention in various fields, including organic chemistry, biochemistry, and pharmacology. This article focuses on its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its ability to undergo several chemical reactions:

- Oxidation : This process can yield carbonyl compounds, which are significant in various biochemical pathways.

- Reduction : The compound can be reduced to form alcohols or other derivatives.

- Substitution : It can participate in nucleophilic substitution reactions, where the ester group is replaced by nucleophiles such as amines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways and cellular processes. This mechanism underpins its potential therapeutic applications in medicine .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds similar to carbonic acid methyl ester have shown effectiveness against Candida albicans and Escherichia coli .

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially mitigating oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at reducing oxidative damage in cells .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, certain derivatives demonstrated moderate cytotoxicity against liver (WRL-68) and breast (MCF-7) cancer cells, indicating potential for anticancer applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against C. albicans | |

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Moderate effects on cancer cells |

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of carbonic acid methyl ester derivatives revealed that certain compounds exhibited significant inhibition of biofilm formation in E. coli. The study utilized a combination of biochemical assays and molecular modeling to elucidate the interaction between the compound and bacterial membranes, suggesting a mechanism involving membrane destabilization .

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using DPPH scavenging assays. The results indicated that the compound showed a concentration-dependent reduction in DPPH radical levels, highlighting its potential as a natural antioxidant agent .

Q & A

Basic Questions

Q. What synthetic routes are available for Carbonic acid methyl ester 2-vinyl-indan-2-yl ester, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or transesterification. For example, vinyl-indanol derivatives may undergo esterification with methyl chloroformate under controlled pH (6–7) and low-temperature conditions (0–5°C) to minimize side reactions. High yields (≥85%) are achievable using anhydrous solvents like THF, with catalytic DMAP to enhance reactivity. Alternative routes involve protecting group strategies for the indan moiety to prevent undesired vinyl group reactions .

Q. Which spectroscopic techniques (e.g., NMR, IR, MS) are most effective for confirming the structure of this ester, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic vinyl proton signals (δ 5.0–6.5 ppm, multiplet splitting) and the indan methine proton (δ 4.3–4.8 ppm). The ester carbonyl carbon typically appears at δ 165–170 ppm .

- IR : A strong C=O stretch near 1740 cm⁻¹ confirms the ester group.

- HRMS : Verify molecular ion [M+H]+ and fragmentation patterns matching the indan-vinyl scaffold. Cross-reference with NIST spectral libraries for validation .

Q. What methodologies are recommended for assessing the purity of this compound, and what analytical standards should be applied?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 210–254 nm) and a mobile phase of acetonitrile/water (70:30). Purity thresholds should align with ISO/IEC 17025 standards (≥95% by area normalization). Confirm absence of hydrolyzed byproducts (e.g., free carboxylic acid) via 1H NMR integration of the methyl ester signal (δ 3.6–3.8 ppm) .

Q. What are the critical storage conditions to maintain the stability of this ester, and what degradation products should be monitored?

- Methodological Answer : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis. Degradation products include 2-vinyl-indan-2-ol (via ester hydrolysis) and polymeric residues from vinyl group radical reactions. Monitor via periodic TLC or NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., hydrolysis rates or thermal stability) between studies using this ester?

- Methodological Answer : Discrepancies may arise from solvent polarity, trace moisture, or catalytic impurities. Standardize hydrolysis studies using buffered aqueous-organic systems (e.g., pH 7.4 PBS/THF) and control water content via Karl Fischer titration. Compare kinetic data with NIST-referenced Arrhenius parameters for thermal decomposition .

Q. What experimental design strategies can optimize the stereochemical outcomes in reactions involving the vinyl-indan moiety?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-BOX complexes) to direct vinyl group geometry. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) and correlate with computational models (DFT-based transition-state analysis) .

Q. How do computational simulations (e.g., DFT calculations) align with experimental data for predicting the ester’s stability under varying pH conditions?

- Methodological Answer : Perform DFT studies (B3LYP/6-311++G**) to model hydrolysis transition states. Experimentally validate by measuring rate constants at pH 2–12 and comparing activation energies (ΔG‡) with computational predictions. Discrepancies >5% may indicate unaccounted solvent effects or protonation states .

Q. What mechanistic insights explain the ester’s behavior in nucleophilic acyl substitution reactions compared to non-vinyl-substituted analogs?

- Methodological Answer : The electron-withdrawing vinyl group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Compare rate constants with methyl indan-2-yl carbonate (non-vinyl analog) using stopped-flow kinetics. Solvent isotope effects (D₂O vs. H₂O) can distinguish between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.